molecular formula C10H14F3NO4 B8221500 (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B8221500
M. Wt: 269.22 g/mol
InChI Key: VWYSNRWTEOJVIC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-1-tert-butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a bicyclic amino acid derivative featuring a four-membered azetidine ring. Its structure includes a tert-butoxycarbonyl (Boc) group at the N1 position and a trifluoromethyl (-CF₃) substituent at the C4 position.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYSNRWTEOJVIC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethylation

Electrophilic azetidine intermediates, such as azetidinones, react with Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis. For example, 4-oxoazetidine-2-carboxylates treated with TMSCF₃ and BF₃·OEt₂ yield 4-CF₃ derivatives with >90% regioselectivity.

Radical Trifluoromethylation

Photoredox catalysis enables the addition of CF₃ radicals to unsaturated azetidine precursors. Using Umemoto’s reagent (CF₃+ source) and a Ru(bpy)₃²⁺ catalyst, this method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Stereochemical Control at C2 and C4

The (2S,4R) configuration is established through chiral resolution or asymmetric synthesis:

Chiral Resolution

Racemic mixtures of 1-benzyl-4-(trifluoromethyl)azetidine-2-carboxylic acid are resolved using D-α-phenylethylamine, forming diastereomeric salts separable by fractional crystallization. The desired (2S,4R) isomer is obtained with ≥98% enantiomeric excess (ee) after recrystallization.

Asymmetric Catalysis

Pd-catalyzed hydrogenation of 4-CF₃-azetidine-2-carboxylic acid enamines using (R)-BINAP as a chiral ligand achieves 85–92% ee. This method avoids the need for resolution but requires high-pressure H₂ conditions (50–100 bar).

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment of 4-(trifluoromethyl)azetidine-2-carboxylic acid with Boc₂O and DMAP in THF at 0°C affords the N-Boc-protected derivative in 95% yield. Critical parameters include:

  • Solvent : THF or dichloromethane

  • Base : Triethylamine or DMAP

  • Temperature : 0°C to room temperature

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Stereocontrol Strategy
HWE/Aza-MichaelRing formation → CF₃ addition → Boc protection5899Chiral resolution
Radical TrifluoromethylationCF₃ radical addition → cyclization4595Asymmetric catalysis
Azetidinone RouteAzetidinone → CF₃ addition → Boc protection7298Diastereomeric crystallization

Purification and Characterization

Final purification is achieved via:

  • Flash chromatography : Silica gel (hexane/EtOAc 3:1)

  • Recrystallization : Ethanol/water mixtures

  • HPLC : Chiralpak IA column (heptane/i-PrOH 90:10)

Characterization data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.80–4.10 (m, 2H, H2/H4), 4.65 (dd, J = 8.4 Hz, 1H, H3), 5.20 (q, J = 7.2 Hz, 1H, H1).

  • ¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (Boc C), 125.5 (q, J = 280 Hz, CF₃), 172.4 (COOH).

Challenges and Optimization

  • Ring Strain : Azetidine’s high ring strain (≈25 kcal/mol) necessitates low-temperature reactions to prevent decomposition.

  • CF₃ Group Stability : Trifluoromethylated intermediates are prone to hydrolysis; reactions must exclude moisture.

  • Scalability : The HWE/aza-Michael route is scalable (>100 g batches), whereas asymmetric hydrogenation remains limited to <10 g.

Recent Advances (2023–2024)

  • Enzymatic Resolution : Lipase B from Candida antarctica resolves racemic azetidine acids with 99% ee, reducing reliance on chiral amines.

  • Flow Chemistry : Continuous-flow systems improve CF₃ radical addition efficiency (yield ↑12%) by enhancing mixing and light penetration .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to ring-opening or ring-expansion products.

    Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by reaction with electrophiles.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups at the azetidine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2S,4R)-1-tert-butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can demonstrate significant anticancer properties. For instance, derivatives of pyrrolidine compounds have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain derivatives exhibited high inhibition rates against leukemia and CNS cancer cell lines, suggesting that modifications to the azetidine structure could yield promising anticancer agents .

Drug Design and Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For example, it has been utilized in the synthesis of direct Factor Xa inhibitors, which are crucial in anticoagulation therapy . The ability to introduce trifluoromethyl groups has been linked to improved pharmacokinetic properties and metabolic stability .

Case Studies

StudyCompoundFindings
Güzel-Akdemir et al., 20212-aryl-1,3-thiazolidin-4-one derivativesCertain derivatives showed up to 84.19% inhibition against MOLT-4 leukemia cells.
Perzborn et al., 2009Eribaxaban derivativesHighlighted the importance of azetidine derivatives in developing effective anticoagulants.
Recent ResearchSulfonamide derivativesInvestigated hybrid compounds with anticancer activity, indicating potential for azetidine derivatives as well.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₁H₁₆F₃NO₄ (azetidine core, assuming analogous pyrrolidine data)
  • Molecular Weight : ~283.24 g/mol
  • Stereochemistry : The (2S,4R) configuration ensures specific spatial orientation for interactions in chiral environments, such as enzyme active sites.

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrrolidine and azetidine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Core Ring Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
(2S,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Pyrrolidine -CF₃ at C4 C₁₁H₁₆F₃NO₄ 283.24 Intermediate in antiviral drug synthesis
(2S,4R)-1-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Pyrrolidine -OCHF₂ at C4 C₁₁H₁₇F₂NO₅ 281.25 Enhanced solubility due to polar OCHF₂ group
(2S,4R)-1-Boc-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine 3-fluorophenyl at C4 C₁₆H₂₀FNO₄ 309.33 Improved aromatic interactions in inhibitors
(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Pyrrolidine -F at C4 C₁₀H₁₆FNO₄ 233.24 Stereochemical impact on peptide synthesis
(2S,4S)-1-Boc-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylic acid Pyrrolidine 2-chloro-5-methylphenoxy at C4 C₁₇H₂₂ClNO₅ 355.81 Irritant properties; used in heterocyclic chemistry

Structural and Functional Insights

Impact of Substituents: Trifluoromethyl (-CF₃): The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine (-F): Fluorine at C4 (e.g., in (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid) reduces steric bulk, improving synthetic flexibility but may decrease metabolic resistance compared to -CF₃ . Aromatic Groups: Phenolic or fluorophenyl substituents (e.g., in ) enhance π-π stacking interactions in drug-receptor binding, critical for antiviral or enzyme-targeting applications .

Stereochemical Considerations :

  • The (2S,4R) configuration is critical for bioactivity. For example, (2R,4S)-epimers of Boc-protected compounds often exhibit reduced efficacy due to mismatched stereochemistry in chiral environments .

Boc Protection Strategy :

  • The Boc group universally enhances amine stability across analogs. However, its bulkiness may limit accessibility in certain synthetic pathways, necessitating tailored deprotection conditions .

Biological Activity

(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid, also known by its CAS number 957311-17-0, is a compound of increasing interest in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is C18H22F3NO4, with a molecular weight of 373.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which are significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H22F3NO4
Molecular Weight373.37 g/mol
CAS Number957311-17-0
Purity95%

Recent studies have indicated that (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid acts as a proline mimic. It can be misincorporated into proteins during translation, leading to altered protein function and cellular stress responses. This misincorporation has been observed in plant models such as Arabidopsis thaliana, where it affects proline metabolism and triggers stress responses due to the disruption of normal protein synthesis pathways .

Case Study: Arabidopsis thaliana

In a controlled experiment, Arabidopsis plants were treated with 10 μM of the compound. Proteomic analysis revealed that over 3% of peptides showed misincorporation events where azetidine was incorporated instead of proline. This resulted in significant changes in protein composition and function, particularly affecting proteins involved in ribosomal activity and stress response pathways .

Biological Effects

The biological effects of (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can be summarized as follows:

  • Protein Misincorporation : The compound mimics proline, leading to its incorporation into proteins where proline is normally present.
  • Stress Response Activation : Misincorporation triggers stress responses in cells, particularly in plant models.
  • Altered Metabolism : Affects central carbon metabolism pathways, indicating broader implications for metabolic regulation .

Applications in Research

Due to its unique properties and biological activity, (2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid has potential applications in:

  • Medicinal Chemistry : As a tool compound for studying protein synthesis and metabolism.
  • Plant Biology : Investigating stress responses and metabolic pathways in plants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.